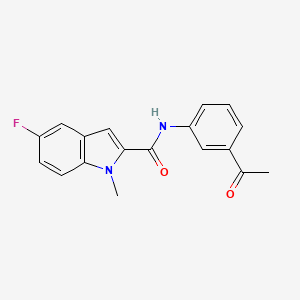![molecular formula C16H12N6O B12176238 N-[3-(1H-tetrazol-1-yl)phenyl]-1H-indole-4-carboxamide](/img/structure/B12176238.png)
N-[3-(1H-tetrazol-1-yl)phenyl]-1H-indole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(1H-tetrazol-1-yl)phenyl]-1H-indole-4-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic aromatic amides This compound is characterized by the presence of a tetrazole ring and an indole moiety, which are known for their significant biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-tetrazol-1-yl)phenyl]-1H-indole-4-carboxamide typically involves the formation of the tetrazole ring followed by its attachment to the indole moiety. One common method for synthesizing tetrazole derivatives is the [3+2] cycloaddition reaction between azides and nitriles. For instance, 5-phenyl-1H-tetrazole can be synthesized by reacting benzonitrile with sodium azide in the presence of a catalyst such as nano-ZnO/Co3O4 in dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to achieve high yields and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, could be explored to minimize the environmental impact of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
N-[3-(1H-tetrazol-1-yl)phenyl]-1H-indole-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the tetrazole or indole rings.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions adjacent to the tetrazole and indole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures, solvents like DMF or acetonitrile, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the tetrazole ring may yield tetrazole oxides, while substitution reactions can introduce various functional groups onto the phenyl or indole rings, leading to a diverse array of derivatives .
Wissenschaftliche Forschungsanwendungen
N-[3-(1H-tetrazol-1-yl)phenyl]-1H-indole-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It serves as a probe for studying biological processes and interactions due to its ability to bind to specific biomolecules.
Wirkmechanismus
The mechanism of action of N-[3-(1H-tetrazol-1-yl)phenyl]-1H-indole-4-carboxamide involves its interaction with specific molecular targets. For instance, as a xanthine oxidase inhibitor, the compound binds to the active site of the enzyme, preventing the oxidation of hypoxanthine to xanthine and subsequently to uric acid. This inhibition reduces the levels of uric acid in the body, providing therapeutic benefits for conditions like gout . The tetrazole ring plays a crucial role in this interaction by forming hydrogen bonds and stabilizing the enzyme-inhibitor complex .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide: This compound also contains a tetrazole ring and has been studied as a xanthine oxidase inhibitor.
3-fluoro-N-[3-(1H-tetrazol-5-yl)phenyl]benzamide: Another tetrazole-containing compound with potential therapeutic applications.
Uniqueness
N-[3-(1H-tetrazol-1-yl)phenyl]-1H-indole-4-carboxamide is unique due to the presence of both the tetrazole and indole moieties, which confer distinct chemical and biological properties. The combination of these two functional groups allows for a broader range of interactions with biological targets, enhancing its potential as a versatile research tool and therapeutic agent .
Eigenschaften
Molekularformel |
C16H12N6O |
|---|---|
Molekulargewicht |
304.31 g/mol |
IUPAC-Name |
N-[3-(tetrazol-1-yl)phenyl]-1H-indole-4-carboxamide |
InChI |
InChI=1S/C16H12N6O/c23-16(14-5-2-6-15-13(14)7-8-17-15)19-11-3-1-4-12(9-11)22-10-18-20-21-22/h1-10,17H,(H,19,23) |
InChI-Schlüssel |
VESJKURMALDMQU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)N2C=NN=N2)NC(=O)C3=C4C=CNC4=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(3-bromophenyl)-N'-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide](/img/structure/B12176179.png)

![N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-1-methyl-1H-indole-3-carboxamide](/img/structure/B12176182.png)
![3-(3-acetyl-1H-indol-1-yl)-N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)propanamide](/img/structure/B12176189.png)

![4-chloro-N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]benzamide](/img/structure/B12176196.png)
![1-methyl-N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-3-carboxamide](/img/structure/B12176197.png)

![N-[2-(2-methylpropyl)-1H-benzimidazol-5-yl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide](/img/structure/B12176204.png)



